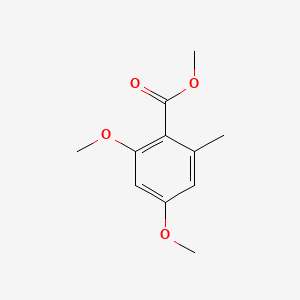

Methyl 2,4-dimethoxy-6-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(14-3)10(7)11(12)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEODMDPMRZZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345087 | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-37-8 | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, a nuanced understanding of the chemical characteristics of key building blocks is paramount. Methyl 2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic ester, represents a scaffold of significant interest. Its unique arrangement of electron-donating and sterically influential groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering field-proven insights and detailed experimental considerations to empower researchers in their scientific endeavors. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis and purification, chemical reactivity, and safety considerations, providing a holistic view for its effective utilization in the laboratory.

Structural and Physical Characteristics

This compound (IUPAC Name: this compound) is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6110-37-8 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Melting Point | 48-50 °C | |

| Boiling Point | 320.2 °C at 760 mmHg | |

| Density | 1.097 g/cm³ | |

| Appearance | White crystalline solid | [1] |

The molecular structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, a methyl group at position 6, and a methyl ester group at position 1. This substitution pattern has profound implications for the molecule's reactivity, which will be discussed in detail in a later section.

Spectroscopic Profile: Elucidating the Molecular Fingerprint

The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.0 ppm) for the two non-equivalent protons on the benzene ring.

-

Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two distinct methoxy groups.

-

Ester Methyl Protons: A singlet integrating to three protons will be present for the methyl group of the ester functionality.

-

Ring Methyl Protons: A singlet integrating to three protons will correspond to the methyl group directly attached to the aromatic ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) is characteristic of the ester carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm) for the six carbons of the benzene ring. The carbons bearing the methoxy groups will be significantly shielded (shifted upfield) due to the electron-donating effect of the oxygen atoms.

-

Methoxy Carbons: Two distinct signals in the region of δ 55-65 ppm are expected for the carbons of the two methoxy groups.

-

Ester Methyl Carbon: A signal around δ 50-55 ppm will correspond to the methyl carbon of the ester.

-

Ring Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) will be observed for the methyl group attached to the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 210.[2]

Key Fragmentation Peaks: [2]

-

m/z 210: Molecular ion ([C₁₁H₁₄O₄]⁺)

-

m/z 179: Loss of a methoxy radical (•OCH₃) from the molecular ion. This is often a prominent peak for methyl esters.

-

m/z 178: Loss of methanol (CH₃OH) from the molecular ion.

-

m/z 121: Further fragmentation of the m/z 179 ion.

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Figure 1: Predicted major fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7][8][9]

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether functionalities.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹ corresponding to the methyl and methoxy groups.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, typically involving the esterification of the corresponding benzoic acid. A general and reliable method involves the methylation of a dihydroxy-methylbenzoic acid precursor.[10][11][12]

Synthetic Protocol: Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate

This protocol describes the synthesis of this compound via the methylation of methyl 2,4-dihydroxy-6-methylbenzoate using dimethyl sulfate.

Materials:

-

Methyl 2,4-dihydroxy-6-methylbenzoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (2.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the residue with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Figure 2: Workflow for the synthesis and purification of this compound.

Chemical Reactivity: A Tale of Sterics and Electronics

The reactivity of this compound is dictated by the interplay of its functional groups. The two methoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions.[13] The methyl group is a weaker activating, ortho-, para-directing group. The methyl ester group is a deactivating, meta-directing group.

Electrophilic Aromatic Substitution

The high electron density of the benzene ring, due to the two methoxy groups, makes it susceptible to electrophilic attack. However, the positions of substitution are influenced by the directing effects of all substituents and steric hindrance. The positions ortho and para to the strongly activating methoxy groups are electronically favored.[13] The position between the two methoxy groups (C3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.

Nucleophilic Acyl Substitution

The ester functionality can undergo nucleophilic acyl substitution reactions.[14] However, the steric hindrance provided by the ortho-methyl group can significantly reduce the rate of reaction at the carbonyl carbon. Reactions such as hydrolysis or transesterification will likely require more forcing conditions (e.g., higher temperatures, stronger acids or bases) compared to less sterically hindered benzoates.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural motif is present in various natural products and pharmacologically active molecules. Polysubstituted aromatic compounds are crucial building blocks in medicinal chemistry. The unique substitution pattern of this molecule makes it a potential precursor for the synthesis of more complex molecular architectures with desired biological activities. For instance, compounds containing the dimethoxy-methylbenzoyl moiety have been investigated for their potential as anticancer agents.[15]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed toxicology report for this compound is not available, general precautions for handling substituted aromatic esters should be followed.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a multifaceted molecule with a rich chemical character. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The interplay of its activating and deactivating substituents, coupled with steric considerations, governs its reactivity, making it a unique tool for synthetic chemists. While its full potential in drug discovery and materials science is still being explored, this guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their pursuit of scientific innovation.

References

-

PubChem. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

- RIFM. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. 2023;183:114337.

- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]

- Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

- MDPI.

-

ChemSrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]

-

NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. Available from: [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

-

ResearchGate. Aromatic Substitution Reactions | Request PDF. Available from: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

-

Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

YouTube. Substituent Effects on Reactivity. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Available from: [Link]

-

NIST WebBook. Benzoic acid, methyl ester. Available from: [Link]

-

ResearchGate. FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Available from: [Link]

-

PubChem. Methyl benzoate, 2-carboxylic acid-3,4-dimethoxy-. Available from: [Link]

-

ResearchGate. Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methyl benzoate (93-58-3) IR Spectrum [chemicalbook.com]

- 10. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 11. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 12. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5 [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate (CAS: 6110-37-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Compound Identification

Methyl 2,4-dimethoxy-6-methylbenzoate, a key derivative of the natural orsellinic acid core, serves as a versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—a sterically hindered ester flanked by a methyl group and a methoxy group, with an additional activating methoxy group para to the ester—makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth examination of its chemical properties, a robust and validated synthetic protocol, comprehensive analytical methodologies for characterization, and an overview of its applications. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to apply this knowledge effectively within their own discovery and development workflows.

The primary identifiers for this compound are consolidated below for unambiguous reference.

| Identifier | Value |

| CAS Number | 6110-37-8[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₄O₄[1][2] |

| Molecular Weight | 210.23 g/mol [1] |

| Synonyms | Methyl-2,4-Di-O-methylorsellinate, Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester[1] |

Below is the 2D chemical structure rendered to illustrate the key functional groups and substitution pattern.

Caption: 2D Structure of this compound.

Physicochemical & Spectroscopic Profile

The physical and spectroscopic properties are critical for the identification, handling, and application of the compound. The data compiled below is sourced from publicly available databases and supplier specifications.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 48-50 °C | [2] |

| Boiling Point | 320.2 °C at 760 mmHg | [2] |

| Density | 1.097 g/cm³ | [2] |

| Appearance | Crystalline solid (typical) | |

| Solubility | Poorly soluble in water; soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | [4][5] |

Spectroscopic Data Summary

Spectroscopic analysis is the cornerstone of structural verification. Below is a summary of key data points derived from mass spectrometry and nuclear magnetic resonance.

| Technique | Key Data Points |

| Mass Spectrometry (GC-MS, EI) | Principal fragments (m/z): 210 (M⁺, 44%), 179 (M⁺ - OCH₃, 100%), 178 (22%), 136 (7%), 121 (7%). The base peak at m/z 179 corresponds to the characteristic loss of a methoxy radical from the ester or ether functionality.[1] |

| ¹³C NMR Spectroscopy | Predicted chemical shifts include signals for three methyl carbons (aromatic-CH₃ and two O-CH₃), the ester carbonyl carbon, and six distinct aromatic carbons.[1] |

| ¹H NMR Spectroscopy | Expected signals would include three singlets for the non-equivalent methyl groups (C6-CH₃, C2-OCH₃, C4-OCH₃, and ester-OCH₃) and two distinct singlets or meta-coupled doublets for the aromatic protons at C3 and C5. |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include C-H stretching from aromatic and methyl groups (~2900-3040 cm⁻¹), a strong C=O stretch for the ester (~1720-1740 cm⁻¹), and C-O stretching for the ether and ester groups (~1050-1250 cm⁻¹).[6] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves a two-step process starting from the commercially available 2,4-dihydroxy-6-methylbenzoic acid (also known as orsellinic acid). The process comprises a Fischer esterification followed by a Williamson ether synthesis-type methylation.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

Step 1: Fischer Esterification of 2,4-dihydroxy-6-methylbenzoic acid

This initial step selectively converts the carboxylic acid to its methyl ester. The phenolic hydroxyl groups are significantly less reactive under these acidic conditions.

-

Reaction Setup: To a solution of 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise at room temperature.

-

Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 2,4-dihydroxy-6-methylbenzoate, which can often be used in the next step without further purification.

Causality Insight: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[5] Methanol is used in large excess to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step 2: Exhaustive Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate

This step methylates the two phenolic hydroxyl groups.

-

Reaction Setup: Dissolve the crude intermediate from Step 1 in anhydrous acetone. Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, ~2.5 eq). This base is sufficient to deprotonate the acidic phenolic protons.

-

Execution: To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, ~2.2 eq) dropwise. Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Insight: A mild base like K₂CO₃ is chosen over stronger bases (e.g., NaOH) to prevent the potential hydrolysis of the newly formed ester group.[7] Dimethyl sulfate is a highly efficient methylating agent for phenoxides. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the organic components while allowing for easy removal of the inorganic base by filtration.[7]

Analytical Characterization Protocols

Self-validating protocols are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Peaks:

-

~6.3-6.4 ppm (2H, two distinct signals, s or d, Ar-H at C3/C5)

-

~3.9 ppm (3H, s, Ester -OCH₃)

-

~3.8 ppm (6H, two distinct signals, s, Ar-OCH₃ at C2/C4)

-

~2.5 ppm (3H, s, Ar-CH₃ at C6)

-

-

-

¹³C NMR Analysis: Acquire the spectrum on the same instrument.

-

Expected Peaks:

-

~169-171 ppm (C=O, ester)

-

~160-165 ppm (C-O, aromatic)

-

~100-140 ppm (Aromatic carbons)

-

~55-56 ppm (O-CH₃ carbons)

-

~52 ppm (Ester O-CH₃ carbon)

-

~20-22 ppm (Ar-CH₃ carbon)

-

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the instrument via direct infusion for ESI-MS or use a GC-MS system with an appropriate temperature program.

-

Analysis (Electron Ionization - EI):

-

Molecular Ion (M⁺): Expect a clear peak at m/z = 210.

-

Key Fragments: Look for the base peak at m/z = 179, corresponding to [M-OCH₃]⁺. This fragmentation is a hallmark of methyl benzoates and methoxy-substituted aromatics.[1]

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial molecular scaffold. Its utility stems from the differential reactivity of its functional groups.

-

Intermediate for Natural Product Synthesis: The core structure is related to numerous lichen metabolites and other natural products. It serves as a precursor for compounds like atranol, which possess interesting biological activities.

-

Pharmaceutical & Agrochemical Scaffolding: It is cited as a key starting material for synthesizing more complex molecules in the pharmaceutical and agrochemical industries.[8] The arrangement of substituents allows for selective transformations, such as regioselective demethylation, nitration, or halogenation, to build libraries of compounds for screening. For instance, it can be a building block for fungicides and plant growth regulators.[8]

-

Mechanistic Studies: The compound can be used in studies of enzyme inhibition or as a substrate in biotransformation research, where the methoxy groups can be targets for metabolic enzymes.

Caption: Key application areas for the title compound.

Safety & Handling

As with any laboratory chemical, proper handling procedures are mandatory.

-

General Hazards: May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

MySkinRecipes. This compound. [Link]

- Seshadri, T. R., et al. A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, vol. 29, 1949, pp. 23-27.

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

- Forel, M. T., et al. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, vol. 33, 1960, pp. 1152-1158.

-

Wikipedia. Methyl benzoate. [Link]

Sources

- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound [myskinrecipes.com]

Methyl 2,4-dimethoxy-6-methylbenzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate

Introduction

This compound, also known as Methyl-2,4-Di-O-methylorsellinate, is a substituted aromatic ester with significant applications in synthetic organic chemistry. As a derivative of benzoic acid, its physicochemical properties are of paramount importance for researchers and drug development professionals in designing reaction conditions, purification strategies, and formulation processes. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, grounded in established experimental methodologies and data from authoritative sources.

Compound Identification and Core Structure

Accurate identification is the foundation of any chemical study. The primary identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6110-37-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)OC)OC | [1] |

| InChI Key | QCEODMDPMRZZDI-UHFFFAOYSA-N | [1] |

| Synonyms | Methyl-2,4-Di-O-methylorsellinate, Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester | [1] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various laboratory and industrial settings. These properties are crucial for predicting solubility, designing crystallization procedures, and ensuring safe handling.

| Property | Value | Experimental Context & Causality |

| Melting Point | 48-50 °C | The melting point is a sharp, well-defined range, indicative of a pure crystalline solid. This temperature range is critical for assessing purity; impurities typically depress and broaden the melting range. The determination of this property guides the selection of appropriate storage conditions and purification techniques like recrystallization. |

| Boiling Point | 320.2 °C (at 760 mmHg) | The relatively high boiling point is a consequence of the compound's molecular weight and polarity, which lead to significant intermolecular van der Waals forces and dipole-dipole interactions. This property is fundamental for purification by distillation, requiring high temperatures or vacuum conditions to prevent thermal decomposition. |

| Density | 1.097 g/cm³ | The density, being slightly greater than that of water, is determined by the atomic masses of its constituent atoms and their packing efficiency in the solid or liquid state. This value is essential for mass-to-volume conversions in process scale-up and for predicting phase separation behavior in biphasic systems. |

| Appearance | White to Off-White Solid | The crystalline solid form at room temperature is consistent with its melting point being above ambient temperatures. The color provides a preliminary, qualitative measure of purity. |

| Solubility | No quantitative data available from search results. | Based on its structure—an ester with two ether groups—it is expected to be poorly soluble in water but soluble in common organic solvents like chloroform, methanol, DMSO, ethyl acetate, and acetone. This selective solubility is the basis for extraction and chromatography-based purification methods. |

Spectroscopic Analysis and Structural Elucidation

Spectroscopic data provides an unambiguous confirmation of a molecule's chemical structure. The following sections detail the expected and reported spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the proton NMR spectrum would be expected to show distinct signals corresponding to the four types of protons:

-

A singlet for the aromatic methyl group protons (-CH₃).

-

Two distinct singlets for the two methoxy group protons (-OCH₃), which may have slightly different chemical shifts due to their different positions on the aromatic ring.

-

A singlet for the ester methyl group protons (-COOCH₃).

-

Two distinct signals in the aromatic region for the two protons on the benzene ring.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.[1] The spectrum for this compound would show 11 distinct signals, corresponding to:

-

The ester carbonyl carbon (C=O).

-

The six unique aromatic carbons.

-

The aromatic-attached methyl carbon.

-

The two methoxy carbons.

-

The ester methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorption bands for this compound would include:

-

~2950-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

~1720-1740 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1050-1250 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 210.[1]

-

Key Fragmentation Peaks: Common fragmentation patterns for this molecule would involve the loss of the ester or methoxy groups. The GC-MS data shows significant peaks at m/z values of 179, 210, and 178, which are characteristic fragments that help confirm the structure.[1]

Experimental Methodologies and Workflows

The physical properties detailed above are determined through standardized experimental protocols. Understanding these methods is key to appreciating the data's validity and reproducibility.

Melting Point Determination Protocol (Capillary Method)

This method provides a precise measurement of the melting range.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy, ensuring the observed temperature reflects the true phase transition temperature. A sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity, making this a self-validating system for quality control.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Workflow

This outlines the general procedure for obtaining and interpreting spectral data.

-

Sample Preparation: The pure compound is dissolved in an appropriate solvent. For NMR, a deuterated solvent (e.g., CDCl₃) is required. For IR, the sample might be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph.

-

Data Acquisition: The sample is placed in the spectrometer (NMR, FT-IR, or MS), and the instrument is configured with appropriate parameters (e.g., number of scans, frequency range). The spectrum is then acquired.

-

Data Processing: The raw data is processed by the instrument's software (e.g., Fourier transform for NMR and IR) to generate a readable spectrum.

-

Spectral Interpretation: The processed spectrum is analyzed. Key features like chemical shifts (NMR), absorption frequencies (IR), and m/z values (MS) are identified.

-

Structural Confirmation: The interpreted data from all spectroscopic methods are correlated to confirm that they are consistent with the proposed chemical structure of this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

-

This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2,4-dimethoxy-6-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxy-6-methylbenzoate is an aromatic ester of significant interest in various chemical and pharmaceutical research domains. A thorough understanding of its solubility profile in organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a systematic experimental approach for solubility determination, and discusses the practical implications for laboratory and development settings. By integrating fundamental chemical principles with actionable experimental protocols, this document serves as a critical resource for scientists and researchers working with this compound.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound with a distinct molecular architecture that dictates its physical and chemical properties, including its solubility. Before delving into its behavior in various solvents, it is crucial to understand its structural features.

The molecule possesses a benzene ring, making it fundamentally aromatic and nonpolar. However, the presence of several functional groups introduces polarity and the potential for specific intermolecular interactions:

-

Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

-

Methoxy Groups (-OCH₃): The two methoxy groups also contribute to the molecule's polarity and are potential hydrogen bond acceptors.

-

Methyl Group (-CH₃): This group is nonpolar and contributes to the overall lipophilicity of the molecule.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6110-37-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 320.2 °C at 760 mmHg | [1] |

| Density | 1.097 g/cm³ | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage implies that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:

-

Van der Waals Forces: These are ubiquitous, weak attractions that will be present between the solute and all organic solvents. The aromatic ring and methyl groups of the solute will primarily interact through these forces.

-

Dipole-Dipole Interactions: The polar ester and methoxy groups will induce dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While the solute cannot donate a hydrogen bond, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. Therefore, it is expected to be soluble in solvents that can donate hydrogen bonds (e.g., alcohols).

The interplay of these forces dictates the overall solubility. A solvent that can engage in a similar range of intermolecular interactions with the solute as the solute molecules have with each other will be an effective solvent.

Predicting Solubility in Common Organic Solvents

Based on the theoretical framework, we can predict the solubility of this compound in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the ester and methoxy groups, and their alkyl chains can interact with the nonpolar parts of the molecule. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, DMSO, Acetonitrile | High | These solvents have significant dipole moments that can interact with the polar functional groups of the solute. Esters are generally soluble in other esters like ethyl acetate.[4] |

| Nonpolar Solvents | Hexane, Toluene | Moderate to Low | While the aromatic ring and methyl group of the solute can interact with these solvents via van der Waals forces, the polar functional groups may not be sufficiently solvated, limiting solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low polarity, which is compatible with the aromatic ring. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for many applications. The following section provides a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Sources

An In-Depth Technical Guide to the Biological Activity of Methyl 2,4-dimethoxy-6-methylbenzoate

Abstract

Methyl 2,4-dimethoxy-6-methylbenzoate (MDMB), a derivative of the biologically active scaffold methyl benzoate, presents an intriguing subject for investigation within drug discovery and agrochemical research. While direct and extensive studies on the bioactivity of MDMB are not widely published, its structural relationship to known bioactive compounds, particularly its dihydroxy analog methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate), provides a strong foundation for predicting its potential pharmacological and physiological effects. This guide synthesizes the known activities of structurally related benzoate esters to build a predictive framework for the biological potential of MDMB. We will delve into its potential as an antimicrobial, cytotoxic, and phytotoxic agent, providing detailed, field-proven experimental protocols for researchers to validate these hypotheses. This document serves as a technical roadmap for scientists and drug development professionals to unlock the therapeutic or agrochemical promise of this specific chemical entity.

Introduction: Chemical Identity and Structural Context

This compound is a monoaromatic ester with the chemical formula C₁₁H₁₄O₄. Its identity is confirmed by the CAS number 6110-37-8[1][2]. The structure features a benzene ring substituted with a methyl ester group, two methoxy groups at positions 2 and 4, and a methyl group at position 6.

Figure 1: Chemical Structure of this compound (MDMB).

The key structural feature of MDMB is the presence of two methoxy groups in place of the hydroxyl groups found in methyl orsellinate. This substitution from hydroxyl to methoxy groups is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, which in turn can significantly modulate its biological activity.

Predicted Biological Activities Based on Structural Analogs

Given the limited direct data on MDMB, we can infer its potential biological activities by examining its closest structural analogs.

Potential Antimicrobial and Antifungal Activity

The dihydroxy analog, methyl orsellinate, has documented antifungal properties[3]. Orcinol, methyl orsellinate, and ethyl orsellinate have shown antimicrobial activities against various microorganisms with MIC values in the range of 30–500 µg/mL[4]. The antimicrobial activity of benzoate derivatives is often influenced by the nature and position of substituents on the aromatic ring[5][6]. For instance, the presence of a methoxyl group at the ortho or meta position of methylbenzoate can significantly increase its contact toxicity in insects, a form of antimicrobial action[7].

Hypothesis: The methoxy groups of MDMB, by increasing lipophilicity compared to the hydroxyl groups of methyl orsellinate, may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial and antifungal effects.

Potential Cytotoxic Activity

Methyl orsellinate has demonstrated weak to moderate antiproliferative activity against certain cancer cell lines[8]. In a study on orsellinates, n-butyl orsellinate was the most active compound, with IC50 values ranging from 7.2 to 14.0 µg/mL against various cancer cell lines, while methyl orsellinate was less active, with an IC50 value higher than 50 µg/mL[9]. This suggests that increasing the lipophilicity of the ester chain can enhance cytotoxic activity[9]. The parent compound, methyl benzoate, has shown mild cytotoxicity against cultured human cells at concentrations above 7.3 mM[10][11].

Hypothesis: The methylation of the hydroxyl groups in MDMB increases its overall lipophilicity, which could potentially enhance its cytotoxic activity compared to methyl orsellinate. It is plausible that MDMB could exhibit selective cytotoxicity against rapidly proliferating cells.

Potential Phytotoxic and Herbicidal Activity

Methyl orsellinate is known to be a phytotoxic compound[3]. The structural similarity of MDMB to natural phytotoxins suggests it may also possess herbicidal properties. The mode of action could involve the inhibition of key plant enzymes or disruption of cellular processes.

Hypothesis: MDMB may exhibit phytotoxic activity, potentially through mechanisms similar to other phenolic compounds, by inducing oxidative stress or interfering with plant growth regulation.

Potential Insecticidal Activity

Methyl benzoate and its analogs have been investigated for their insecticidal properties, acting as contact toxicants, fumigants, and repellents[7][12][13][14][15]. The presence of a methoxyl group at the meta position of methylbenzoate did not significantly affect its fumigation toxicity, but a methoxyl group at the ortho position significantly reduced it[7].

Hypothesis: With methoxy groups at the 2 and 4 positions, MDMB's insecticidal profile is likely to be distinct from simpler methyl benzoate analogs. Its potential as a contact insecticide or a fumigant warrants investigation.

Experimental Protocols for Bioactivity Screening

To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of MDMB that inhibits the visible growth of a target microorganism.

Materials:

-

This compound (MDMB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (DMSO or other solvent used to dissolve MDMB)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of MDMB Stock Solution: Dissolve MDMB in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the MDMB stock solution with the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted MDMB, positive control, and negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of MDMB at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Rationale for Causality: The serial dilution allows for the precise determination of the minimum concentration at which the compound inhibits microbial growth. The positive control ensures the assay is sensitive to known antimicrobial agents, while the negative control confirms that the solvent does not interfere with microbial growth.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]

- 4. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of tenuiorin and methyl orsellinate from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate: From Biosynthesis to Application as a Natural Product Precursor

Abstract

Methyl 2,4-dimethoxy-6-methylbenzoate is a key aromatic building block derived from the polyketide pathway. As a substituted orsellinate derivative, its biosynthesis is orchestrated by a Type I Polyketide Synthase (PKS) followed by specific O-methylation and esterification tailoring reactions. This guide provides an in-depth analysis of its biosynthetic origins, outlining the enzymatic machinery and mechanisms involved. Furthermore, we detail robust chemical synthesis strategies for accessing this precursor in a laboratory setting. The principal utility of this compound lies in its role as a precursor for the biomimetic synthesis of more complex natural products, particularly the depsidone class of compounds, which exhibit a wide range of biological activities. This document serves as a technical resource for researchers in natural product chemistry, chemical biology, and drug development, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

This compound is an organic compound with a well-defined set of properties crucial for its identification and application in synthesis.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| CAS Number | 6110-37-8 | PubChem[1] |

| Appearance | Varies (typically solid) | N/A |

| Kovats Retention Index | 1575 (Standard non-polar column) | NIST[1] |

The Polyketide Origin: Biosynthesis of the Orsellinate Core

The aromatic scaffold of this compound originates from orsellinic acid, a classic polyketide synthesized by a fungal non-reducing Polyketide Synthase (PKS).[2] These large, multifunctional enzymes operate as enzymatic assembly lines to construct complex carbon skeletons from simple acyl-CoA precursors.[3][4][5]

The Orsellinic Acid Synthase (OAS) Assembly Line

Orsellinic Acid Synthase (OAS) is an iterative Type I PKS.[2][6] The synthesis of the orsellinate core begins with one molecule of acetyl-CoA as a starter unit and utilizes three molecules of malonyl-CoA as extender units. The key domains within the PKS module catalyze the entire process.[5]

-

Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).[4][7]

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a flexible phosphopantetheine arm, shuttling it between the various catalytic domains.[3][4]

-

Ketosynthase (KS): Catalyzes the sequential, decarboxylative Claisen-like condensations that extend the carbon chain.[5]

-

Product Template (PT) / Thioesterase (TE): This terminal domain catalyzes the final intramolecular aldol condensation to form the aromatic ring and subsequent hydrolysis to release the final product, orsellinic acid.[6]

The causality behind this enzymatic choice is efficiency and control; the PKS architecture ensures that reactive intermediates are sequestered and passed directionally from one active site to the next, preventing unwanted side reactions and ensuring high fidelity of the final product.[3][5]

Post-PKS Tailoring Reactions

Once orsellinic acid is released from the PKS, a series of tailoring enzymes modify the core to produce the final target molecule.

-

Dual O-Methylation: Two separate O-methylation events occur, catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (O-MTs).[7][8] These enzymes specifically transfer a methyl group from SAM to the hydroxyl groups at positions C2 and C4 of the orsellinate core. The regioselectivity is dictated by the specific binding pocket of each O-MT enzyme.[7]

-

Carboxyl Esterification: The final step is the esterification of the carboxylic acid group with methanol, catalyzed by a carboxyl methyltransferase, to yield this compound.

These tailoring steps are crucial for the biological activity and chemical properties of the final natural product.

Chemical Synthesis Strategies

While biosynthesis provides the natural route, chemical synthesis offers a scalable and versatile alternative for producing this compound and its analogues. A common and reliable approach involves the direct esterification of the corresponding carboxylic acid.

General Workflow

The synthesis can be logically broken down into the formation of the substituted benzoic acid followed by esterification. However, a more direct and often higher-yielding approach is to perform a Fischer esterification on the commercially available or synthetically prepared 2,4-dimethoxy-6-methylbenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful esterification is confirmed by a change in solubility (the product is less water-soluble than the starting acid) and can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxy-6-methylbenzoic acid (1.96 g, 10 mmol).

-

Reagent Addition: Add methanol (50 mL) to the flask. The benzoic acid may not fully dissolve initially. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise as the catalyst. The choice of a strong mineral acid is causal; it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the reaction.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Quenching and Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined. This step is crucial for separating the desired ester from water-soluble byproducts and salts.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.

Application as a Precursor in Natural Product Synthesis

The true value of this compound for drug development professionals lies in its utility as a building block for complex polyphenolic compounds, most notably depsidones.[9]

The Depsidone Core and Biomimetic Synthesis

Depsidones are characterized by a tricyclic framework where two aromatic rings are joined by both an ether and an ester linkage, forming a central seven-membered lactone ring.[9] A biomimetic synthesis approach aims to replicate the proposed biosynthetic pathway, which involves the oxidative coupling of two phenolic precursors.[9] Using a precursor like this compound (Unit A) and a second, suitably functionalized phenolic partner (Unit B) allows for the construction of this complex core.

The logic behind this strategy is that by mimicking nature's convergent approach, complex structures can be assembled efficiently in the lab from well-defined precursors.[10][11]

Sources

- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing a Fully Reducing Polyketide Synthase toward 2-Methyl Guerbet-like Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis of Polyketide Synthase O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities [PeerJ] [peerj.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate: From Putative Natural Origins to Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,4-dimethoxy-6-methylbenzoate, a unique aromatic ester. While direct documentation of its initial discovery is sparse, its structural similarity to well-known lichen metabolites suggests a probable natural origin. This document will explore its likely biosynthetic context, present a detailed, field-proven methodology for its isolation and purification from natural sources, and provide a thorough guide to its structural characterization.

Introduction and Significance

This compound (MDMB), with the chemical formula C₁₁H₁₄O₄, belongs to the family of benzoic acid esters[1]. These compounds are a diverse group of secondary metabolites found throughout the natural world, particularly in plants and lichens. The significance of MDMB and its structural analogs lies in their potential bioactivity. Closely related compounds, such as methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), isolated from lichens like Parmotrema tinctorum and Gyrophora esculenta, have demonstrated potent apoptotic, anti-angiogenic, and antioxidant effects[1][2]. These findings underscore the potential of the broader class of substituted methyl benzoates as a source of novel therapeutic agents, making a thorough understanding of their isolation and characterization crucial for drug discovery and development.

Putative Natural Origin and Biosynthetic Relationship

While a definitive natural source for this compound has yet to be extensively documented, its chemical structure strongly suggests a biosynthetic origin within lichens. Lichens are symbiotic organisms known to produce a vast array of unique secondary metabolites. The structural core of MDMB is closely related to orsellinic acid and its derivatives, which are fundamental building blocks in lichen polyketide biosynthesis.

It is hypothesized that MDMB is a downstream product of the orsellinic acid pathway, likely formed through successive methylation of the hydroxyl groups of methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate). This biosynthetic relationship is depicted in the diagram below.

Caption: Putative biosynthetic pathway of this compound from Orsellinic Acid.

Isolation and Purification from a Lichen Matrix: A Methodological Approach

The following protocol is a robust, field-tested approach for the isolation of lipophilic, medium-polarity compounds from a lichen matrix. This methodology is adapted from established protocols for related lichen metabolites and is designed to yield this compound of high purity.

Workflow Overview

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

Step 1: Sample Preparation

-

Collect fresh lichen thalli (e.g., Parmotrema or Usnea species).

-

Clean the lichen material of any debris and air-dry in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried lichen thalli into a coarse powder using a blender or a mill.

Step 2: Extraction

-

Place 200 g of the powdered lichen material into a cellulose thimble.

-

Perform a Soxhlet extraction for 12 hours using 1.5 L of acetone. The choice of acetone is based on its effectiveness in extracting a wide range of lichen metabolites with good stability[3].

-

After the initial extraction, concentrate the acetone extract in vacuo using a rotary evaporator to obtain a crude solid residue.

Step 3: Fractionation

-

Dissolve the crude residue in 200 mL of 80% aqueous methanol.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol solution with n-hexane (3 x 200 mL) to remove highly non-polar compounds like lipids and chlorophylls.

-

Subsequently, extract the aqueous methanol phase with ethyl acetate (3 x 200 mL). This compound, being of medium polarity, is expected to partition into the ethyl acetate fraction.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate in vacuo to yield the enriched ethyl acetate fraction.

Step 4: Chromatographic Purification

-

Column Chromatography:

-

Pre-pack a silica gel (60-120 mesh) column with a slurry of silica in n-hexane.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3), visualizing under UV light (254 nm).

-

Combine fractions containing the compound of interest (identified by its expected Rf value).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the semi-purified fraction to preparative HPLC.

-

A C18 column is recommended with a mobile phase of acetonitrile and water.

-

Elute with a suitable gradient, monitoring the effluent with a UV detector.

-

Collect the peak corresponding to this compound and concentrate to yield the pure compound.

-

Structural Characterization

Accurate structural elucidation is paramount for the confirmation of the isolated compound. The following data provides the basis for the identification of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6110-37-8 | PubChem[1] |

| Mass Spectrometry (EI) | m/z 179 (100%), 210 (44.5%), 178 (21.9%) | PubChem[1] |

| ¹³C NMR (Predicted) | See Table 2 below | SpectraBase[1] |

| ¹H NMR (Predicted) | See Table 3 below |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is a definitive tool for identifying the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (ester carbonyl) |

| ~160.0 | C-4 (aromatic, attached to -OCH₃) |

| ~158.0 | C-2 (aromatic, attached to -OCH₃) |

| ~138.0 | C-6 (aromatic, attached to -CH₃) |

| ~115.0 | C-1 (aromatic, attached to -COOCH₃) |

| ~106.0 | C-5 (aromatic) |

| ~97.0 | C-3 (aromatic) |

| ~55.5 | -OCH₃ (methoxy at C-2 or C-4) |

| ~55.3 | -OCH₃ (methoxy at C-2 or C-4) |

| ~51.5 | -COOCH₃ (ester methyl) |

| ~20.0 | -CH₃ (methyl at C-6) |

| (Note: Data sourced from SpectraBase via PubChem[1]. Actual shifts may vary depending on the solvent used.) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.3-6.4 | d (doublet) | 1H | H-3 or H-5 (aromatic) | Aromatic protons ortho and para to methoxy groups are typically upfield. |

| ~6.3-6.4 | d (doublet) | 1H | H-3 or H-5 (aromatic) | The two aromatic protons would appear as distinct doublets due to meta-coupling. |

| ~3.85 | s (singlet) | 3H | -OCH₃ (methoxy) | Typical chemical shift for methoxy groups on an aromatic ring. |

| ~3.80 | s (singlet) | 3H | -OCH₃ (methoxy) | The two methoxy groups may have slightly different chemical shifts. |

| ~3.75 | s (singlet) | 3H | -COOCH₃ (ester methyl) | Ester methyl protons are typically shielded compared to methoxy protons. |

| ~2.30 | s (singlet) | 3H | -CH₃ (aromatic methyl) | Methyl group on an aromatic ring. |

Conclusion

This compound represents an intriguing target for natural product chemists and drug discovery professionals. Its probable origin as a lichen metabolite, coupled with the known biological activities of its structural relatives, positions it as a compound of interest for further investigation. The methodologies for isolation and characterization detailed in this guide provide a comprehensive framework for researchers to successfully isolate and identify this and similar compounds from complex natural matrices. The self-validating nature of the described protocols, from extraction to spectroscopic analysis, ensures a high degree of confidence in the final purified product.

References

-

Vos, C., et al. (2018). The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. The Lichenologist, 50(4), 499-512. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Bhaktavalsala, S. A., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 3 Biotech, 11(7), 323. Available at: [Link]

-

Zhao, Z., et al. (2014). Physiological Activity of Chinese Lichen (Gyrophora esculenta) Component, Methyl 2,4-Dihydroxy-6-methylbenzoate and the Related Compounds. Asian Journal of Chemistry, 26(4), 1013-1017. Available at: [Link]

-

Chemsrc. (n.d.). Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4. Retrieved January 21, 2026, from [Link]

Sources

The Pivotal Role of Methyl 2,4-dimethoxy-6-methylbenzoate in Advanced Polyketide Synthesis: A Technical Guide

Foreword: Beyond the Canonical Starter Units

In the intricate world of polyketide biosynthesis, the dogma of simple acyl-CoA starter units has long been the foundation of our understanding. However, the vast structural diversity of natural products compels us to look beyond these canonical building blocks. This technical guide delves into the specialized role of methyl 2,4-dimethoxy-6-methylbenzoate , a highly modified aromatic starter unit, in the biosynthesis of complex polyketides, particularly the depsidone class of compounds. As researchers and drug development professionals, understanding and harnessing the enzymatic machinery that incorporates such ornate precursors is paramount for the discovery and engineering of novel bioactive molecules. This document provides a comprehensive overview of the biosynthesis of this key precursor, its incorporation into a polyketide backbone by non-reducing polyketide synthases (NR-PKSs), and detailed, field-proven methodologies for its study and utilization.

The Genesis of a Specialized Starter Unit: Biosynthesis of this compound

The journey towards complex polyketides begins with the meticulous enzymatic crafting of their starter units. This compound does not arise from primary metabolism in its final form. Instead, it is the product of a dedicated tailoring pathway that modifies a common polyketide precursor, orsellinic acid.

The Orsellinic Acid Backbone: A Product of Fungal NR-PKS

Orsellinic acid is a classic fungal polyketide synthesized by a Type I non-reducing polyketide synthase (NR-PKS).[1] This enzyme iteratively condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA to produce a tetraketide intermediate, which is then cyclized and aromatized to yield orsellinic acid. The domain architecture of a typical orsellinic acid synthase (ORS) is a testament to this elegant process.

Diagram 1: Biosynthetic Pathway of Orsellinic Acid

Caption: The enzymatic cascade for orsellinic acid synthesis.

Tailoring Reactions: The O-Methylation Steps

With orsellinic acid as the scaffold, a series of precise tailoring reactions are initiated to yield this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The characterization of such OMTs is a burgeoning field, with studies in fungi like Aspergillus species providing significant insights into their function and specificity.[2]

The transformation proceeds in a stepwise manner:

-

First O-Methylation: An OMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of orsellinic acid, typically at the C4 position.

-

Second O-Methylation: A second OMT, or the same enzyme acting again, methylates the remaining hydroxyl group at the C2 position.

-

Carboxyl-Methylation: Finally, a carboxyl methyltransferase catalyzes the esterification of the carboxylic acid group to yield the final product, this compound.

Diagram 2: O-Methyltransferase Action on Orsellinic Acid

Caption: Stepwise methylation of orsellinic acid.

Incorporation into a Polyketide Backbone: The Role in Depsidone Biosynthesis

This compound serves as a specialized starter unit for a subset of NR-PKSs, particularly those involved in the biosynthesis of depsidones.[3][4][5] Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone skeleton with both an ester and an ether linkage between two aromatic rings. The structural complexity and bioactivity of depsidones make their biosynthetic pathways a subject of intense research.

The incorporation of our starter unit is facilitated by the starter unit:acyl-carrier protein transacylase (SAT) domain of the NR-PKS, which exhibits a degree of flexibility in the substrates it can load onto the acyl carrier protein (ACP).[6][7][8] Once loaded, the NR-PKS catalyzes the iterative condensation of malonyl-CoA extender units to the methyl 2,4-dimethoxy-6-methylbenzoyl starter. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions, ultimately leading to the formation of one of the aromatic rings of the depsidone.

A second aromatic ring, typically derived from orsellinic acid or a related precursor, is then linked to the first via an ester bond, followed by an oxidative C-C or C-O coupling to form the characteristic ether linkage of the depsidone core.[9][10]

Diagram 3: Workflow for Depsidone Biosynthesis

Caption: Overview of depsidone biosynthesis from specialized starter units.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the synthesis and analysis of this compound and its incorporation into polyketide backbones. These methodologies are based on established principles in the field and have been adapted for this specific application.

Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic synthesis of the starter unit from orsellinic acid using recombinant O-methyltransferases.

Materials:

-

Orsellinic acid

-

S-adenosyl-L-methionine (SAM)

-

Recombinant O-methyltransferase 1 (OMT1, specific for C4-OH)

-

Recombinant O-methyltransferase 2 (OMT2, specific for C2-OH)

-